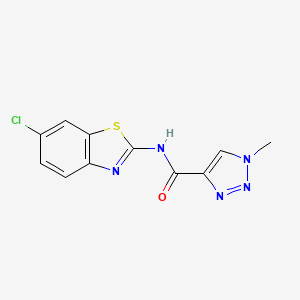

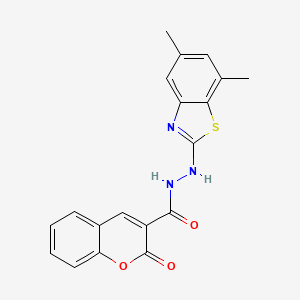

![molecular formula C14H17N3OS2 B6580238 3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(2-phenylethyl)urea CAS No. 1207039-90-4](/img/structure/B6580238.png)

3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(2-phenylethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(2-phenylethyl)urea” is a complex organic molecule that contains several functional groups including a thiazole ring, a urea group, and a methylsulfanyl group . Thiazole is a heterocyclic compound that consists of a five-membered ring containing sulfur and nitrogen . Methylsulfanyl is a functional group containing a sulfur atom bonded to a methyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazole ring, for example, is a five-membered ring with alternating single and double bonds, giving it aromatic properties . The methylsulfanyl group would add polarity to the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(2-phenylethyl)ureaU has been studied for its potential applications in various scientific research areas. It has been used in drug design, medicinal chemistry, and biochemistry, among other areas. It has also been used to study the effects of various compounds on enzyme activity and to study the interaction between proteins and their ligands.

Mécanisme D'action

Target of Action

Compounds with a similar structure, such as 2-methylsulfanyl-1,4-dihydropyrimidines, have been reported to exhibit analgesic activity and inhibit cyclooxygenase, specifically cox-2 .

Mode of Action

Thiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The compound’s interaction with its targets likely leads to changes in cellular processes, resulting in these diverse effects.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The physicochemical properties of similar compounds have been calculated using software like swissadme . These properties can impact the compound’s bioavailability and its overall pharmacokinetic profile.

Result of Action

Based on the reported activities of similar compounds, it can be inferred that the compound may have potential analgesic effects and could inhibit the activity of cox-2 .

Avantages Et Limitations Des Expériences En Laboratoire

3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(2-phenylethyl)ureaU has several advantages for laboratory experiments. It is a relatively stable compound, making it easy to store and use. It is also relatively inexpensive, making it a cost-effective choice for experiments. However, it is important to note that 3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(2-phenylethyl)ureaU is a synthetic compound and should be handled with caution. It can be toxic if ingested or inhaled, and it can cause skin irritation if it comes into contact with the skin.

Orientations Futures

Given the potential applications of 3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(2-phenylethyl)ureaU in various scientific research areas, there are numerous future directions for further study. These include exploring its potential applications in drug design, studying its effects on various cell signaling pathways, and investigating its effects on other biochemical and physiological processes. Additionally, further research could be done to explore its potential use in other areas, such as agriculture and food science. Finally, further research could be done to explore its potential therapeutic applications.

Méthodes De Synthèse

The synthesis of 3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(2-phenylethyl)ureaU is a complex process that requires a number of steps. The first step is to prepare a solution of 1-methylthio-2-phenylethyl isocyanate in an appropriate solvent. This solution is then reacted with a base, such as sodium ethoxide, to form the desired product. The product is then purified by recrystallization, and the purity can be determined by spectroscopic analysis.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

3-{4-[(Methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(2-phenylethyl)urea plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The thiazole ring in its structure is known to participate in electron transfer reactions, which can influence the activity of enzymes. This compound has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, it can affect gene expression and cellular metabolism. For instance, in cancer cells, this compound has demonstrated cytotoxic effects by inducing oxidative stress, leading to apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, altering their conformation and activity. This binding can result in either inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. The presence of the thiazole ring allows for specific interactions with nucleophilic sites on biomolecules, facilitating these effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as pH and temperature. Over extended periods, it can undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that continuous exposure to this compound can result in adaptive responses in cells, such as upregulation of antioxidant defenses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can become toxic, leading to adverse effects such as liver damage or neurotoxicity. Studies have identified threshold doses beyond which the compound’s toxicity significantly increases .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into more water-soluble metabolites that can be excreted from the body. These metabolic processes can influence the compound’s bioavailability and efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins, such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cell membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, affecting its distribution and localization within the body .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be found in the nucleus, where it may interact with DNA and transcription factors, affecting gene expression. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Propriétés

IUPAC Name |

1-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS2/c1-19-9-12-10-20-14(16-12)17-13(18)15-8-7-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H2,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDOORLASMFPCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CSC(=N1)NC(=O)NCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-1-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea](/img/structure/B6580164.png)

![N'-[(2-chlorophenyl)methyl]-N-(3-ethoxypropyl)ethanediamide](/img/structure/B6580187.png)

![2-({6-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol](/img/structure/B6580206.png)

![ethyl {[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]carbamoyl}formate](/img/structure/B6580210.png)

![N-[4-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]pyrazine-2-carboxamide](/img/structure/B6580224.png)

![N-{2-[6-(ethylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6580230.png)

![1-(5-chloro-2-methoxyphenyl)-3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}urea](/img/structure/B6580246.png)

![2-(1,2-benzoxazol-3-yl)-N-{[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl}acetamide](/img/structure/B6580254.png)

![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}acetamide](/img/structure/B6580262.png)